molecular formula C21H45NO3 B6312704 Tris-[(hexyloxy)methyl]amine CAS No. 154704-75-3

Tris-[(hexyloxy)methyl]amine

Cat. No.: B6312704
CAS No.: 154704-75-3
M. Wt: 359.6 g/mol
InChI Key: SVIGQDPKFAAWGZ-UHFFFAOYSA-N
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Description

Tris-[(hexyloxy)methyl]amine is a trisubstituted amine derivative featuring three [(hexyloxy)methyl] groups bonded to a central nitrogen atom. The hexyloxy (C₆H₁₃O–) groups confer lipophilicity, while the methyl linkers between the amine and ether groups may enhance steric accessibility compared to bulkier substituents. Such compounds are typically synthesized via alkylation or condensation reactions involving amines and formaldehyde derivatives, as seen in related systems .

Properties

IUPAC Name

1-hexoxy-N,N-bis(hexoxymethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45NO3/c1-4-7-10-13-16-23-19-22(20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIGQDPKFAAWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCN(COCCCCCC)COCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris-[(hexyloxy)methyl]amine typically involves the reaction of hexyl alcohol with formaldehyde and ammonia. The process can be summarized as follows:

    Hexyl alcohol: reacts with in the presence of an acid catalyst to form .

    Hexyloxymethyl chloride: then reacts with ammonia to produce This compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: to ensure efficient mixing and reaction rates.

    Purification steps: such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tris-[(hexyloxy)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The hexyloxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include:

    Oxides: from oxidation reactions.

    Lower amines: from reduction reactions.

    Substituted amines: from substitution reactions.

Scientific Research Applications

Tris-[(hexyloxy)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: Employed in the synthesis of biologically active compounds and as a stabilizer for enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Tris-[(hexyloxy)methyl]amine exerts its effects involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

    Pathways Involved: It can modulate biochemical pathways by acting as a ligand or catalyst, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Structural Analogues

a. TRIS-(2-HEXYLOXY-ETHYL)-AMINE

  • Structure : Ethyl linkers between the amine and hexyloxy groups.
  • Applications : Used in specialty polymers or surfactants due to enhanced hydrophobicity.

b. Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1)

  • Structure : Ethylene glycol-based substituents (methoxyethoxyethyl groups).
  • Key Differences : The polar ether linkages improve hydrophilicity, making TDA-1 suitable as a phase-transfer catalyst or ligand in coordination chemistry. In contrast, Tris-[(hexyloxy)methyl]amine’s hexyl chains prioritize lipophilicity .

c. Tris(trimethylsilyl)amine

  • Structure : Trimethylsilyl (TMS) substituents.
  • Key Differences : The bulky TMS groups create steric hindrance, limiting reactivity in certain catalytic applications. This compound’s linear hexyl chains may offer better substrate accessibility .
Physicochemical Properties
Property This compound TRIS-(2-HEXYLOXY-ETHYL)-AMINE TDA-1
Molecular Weight ~400–450 g/mol ~450–500 g/mol 323.43 g/mol
Solubility Lipophilic (hexane, THF) Moderate in polar solvents Hydrophilic (water, ethanol)
Boiling Point High (>250°C) Very high (>300°C) Moderate (~200°C)
Applications Surfactants, polymer additives Optoelectronic materials Catalysis, drug delivery

Key Differences: The hexyloxy groups in this compound enhance solubility in nonpolar media, whereas TDA-1’s ethylene glycol chains favor polar environments. TRIS-(2-HEXYLOXY-ETHYL)-AMINE’s extended alkyl chains may improve thermal stability .

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